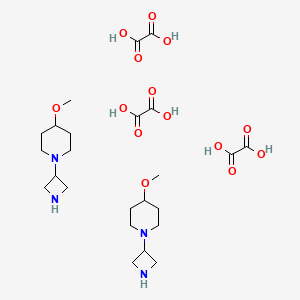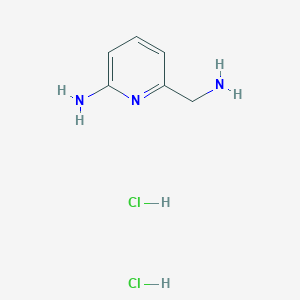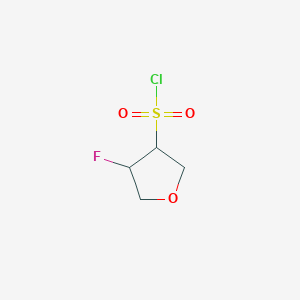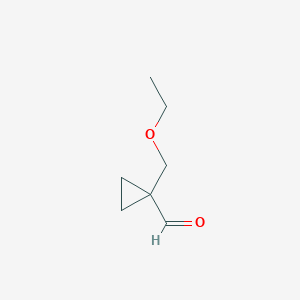
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(Ethoxymethyl)cyclopropane-1-carbaldehyde” is based on its molecular formula, C7H12O2. The InChI code for this compound is 1S/C7H12O2/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3 .Chemical Reactions Analysis
Cyclopropane compounds are known for their reactivity due to their highly strained nature . The specific chemical reactions involving “1-(Ethoxymethyl)cyclopropane-1-carbaldehyde” are not detailed in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Cyclopropane Functionalization
Cyclopropane derivatives serve as pivotal intermediates in the stereoselective synthesis of complex molecular structures. For instance, the use of 1-alkenyl-1,1-heterobimetallic intermediates enables the production of cyclopropyl alcohol boronate esters, trisubstituted cyclopropanols, and disubstituted cyclobutanones with high diastereoselectivity. This method facilitates the creation of quercus lactones A and B, showcasing the compound's utility in generating structures with multiple stereocenters and functional groups (Hussain et al., 2009). Furthermore, cyclopropane carbaldehydes have been employed in TiX4-mediated Prins-type cyclization, leading to the efficient and stereoselective construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating their versatility in ring expansion and cyclization reactions (Kumar, Dey, & Banerjee, 2018).
Asymmetric Synthesis and Chiral Molecule Production
The asymmetric cyclopropanation of alkenes, utilizing rhodium-catalyzed processes with 4-aryloxy-1-sulfonyl-1,2,3-triazoles, extends the range of donor/acceptor carbenes to include oxygen donor groups. This methodology highlights the synthesis of 1-phenoxycyclopropane-1-carbaldehydes, which underlines the adaptability of cyclopropane derivatives in creating enantioselective transformations and chiral molecules (Kubiak et al., 2022). Additionally, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units illustrates the cyclopropane ring's efficacy in confining the conformation of biologically active compounds, thereby enhancing their pharmacological profile (Kazuta, Matsuda, & Shuto, 2002).
Methodological Innovations in Organic Synthesis
Innovative methodologies utilizing cyclopropane derivatives have been developed for the synthesis of structurally complex and functionally diverse molecules. For example, the continuous-flow synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols demonstrates an efficient and scalable approach to producing these compounds under mild conditions. This technique underscores the cyclopropane derivatives' synthetic versatility and the feasibility of their selective oxidation to sulfoxide and sulfone derivatives (Moi et al., 2022).
Eigenschaften
IUPAC Name |
1-(ethoxymethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-6-7(5-8)3-4-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYIYGCKQZCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



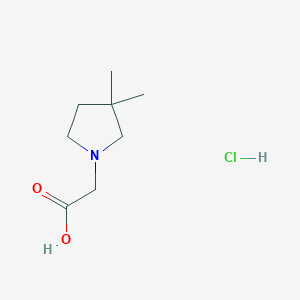
![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)
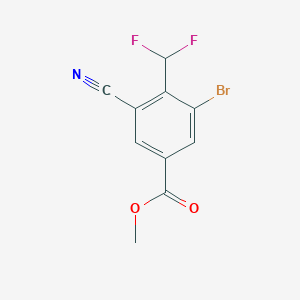

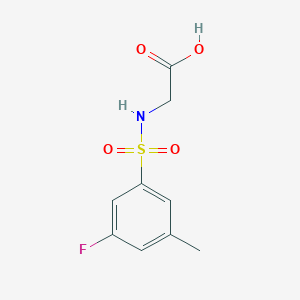
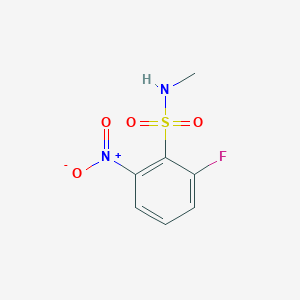
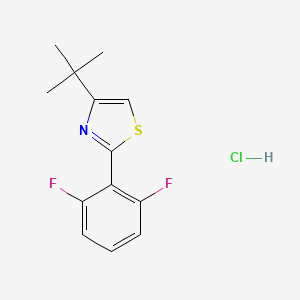
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)
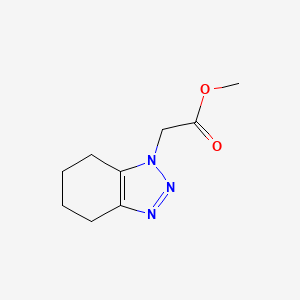
![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)
